![molecular formula C19H23NO3S2 B2505575 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol CAS No. 478029-36-6](/img/structure/B2505575.png)
4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol" is a chemically synthesized molecule that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceutical compounds due to its versatility and the ability to modulate biological activity. The presence of a phenylsulfonyl group and a methylphenylsulfanyl moiety suggests that this compound could exhibit interesting chemical and biological properties, potentially including antimicrobial activity, as indicated by the related structures in the provided papers .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves the reaction of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Phosphine-catalyzed annulation reactions are also used to produce piperidine derivatives from δ-sulfonamido-substituted enones and dicyanoalkenes . Solid-phase synthesis methods have been developed for constructing substituted piperidin-4-one derivatives, which could be relevant for the synthesis of the compound . The synthesis of similar compounds involves multiple steps, including the reaction of benzenesulfonyl chloride with other intermediates, followed by further functionalization .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . Crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including annulation to form complex ring systems , and can be modified through sulfonation, alkylation, and other functional group transformations . The specific chemical reactions that "this compound" can undergo would depend on the reactivity of the functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. The presence of sulfonyl and sulfanyl groups can affect the compound's polarity, acidity, and overall reactivity . These properties are important for the compound's potential use as a pharmaceutical agent, as they will affect its bioavailability and metabolic stability .
Wissenschaftliche Forschungsanwendungen
Tumor Necrosis Factor-alpha and Matrix Metalloproteinase Inhibition
A study by Venkatesan et al. (2004) synthesized a series of compounds including 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives, which exhibited inhibitory activities against tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP). These compounds, by altering the oxidation state on sulfur and the P1' substituent, showed potential as selective TACE inhibitors, important in cancer research and treatment (Venkatesan et al., 2004).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Khalid et al. (2014) focused on synthesizing N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate. These compounds were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in neurological functions. The study used molecular docking to examine binding interactions with human proteins, offering insights into potential therapeutic applications for neurological disorders (Khalid et al., 2014).
Anticancer Agent Development
Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. These compounds showed significant potential as anticancer agents, with some derivatives exhibiting low IC50 values, indicating strong anticancer properties compared to the reference drug doxorubicin. This highlights their potential role in developing new cancer treatments (Rehman et al., 2018).
Serotonin Receptor Antagonism
Fletcher et al. (2002) discovered a series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds were developed based on a spirocyclic ether screening lead, showing potential in neuropsychiatric drug development (Fletcher et al., 2002).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-16-7-9-17(10-8-16)24-15-19(21)11-13-20(14-12-19)25(22,23)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQBUUESQXOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

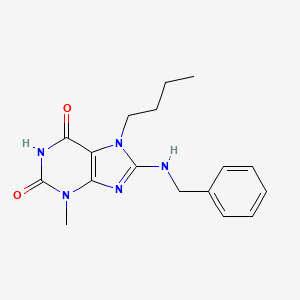
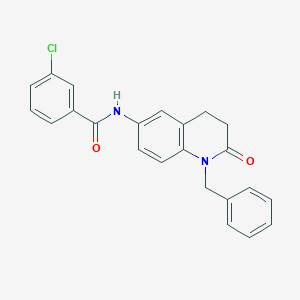

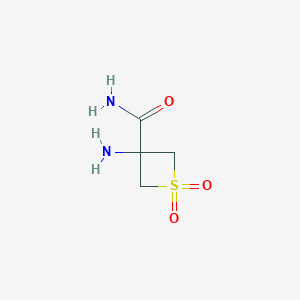
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
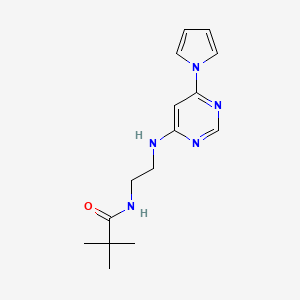
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
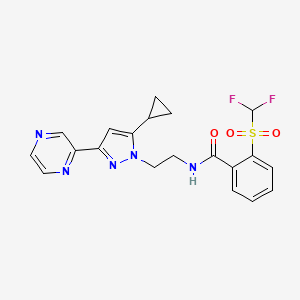
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)


![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)